molecular formula C18H26N2O3 B6027630 3-hydroxy-1-(3-methoxybenzyl)-3-(1-pyrrolidinylmethyl)-2-piperidinone

3-hydroxy-1-(3-methoxybenzyl)-3-(1-pyrrolidinylmethyl)-2-piperidinone

Cat. No. B6027630
M. Wt: 318.4 g/mol
InChI Key: NXMSSXBQWAYMIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-1-(3-methoxybenzyl)-3-(1-pyrrolidinylmethyl)-2-piperidinone, also known as MPHP-2201, is a synthetic cannabinoid that is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201. Synthetic cannabinoids are a class of compounds that are designed to mimic the effects of THC, the active ingredient in marijuana. MPHP-2201 has gained popularity in recent years due to its potent psychoactive effects and its availability on the black market.

Mechanism of Action

The exact mechanism of action of 3-hydroxy-1-(3-methoxybenzyl)-3-(1-pyrrolidinylmethyl)-2-piperidinone is not fully understood, but it is thought to act on the CB1 and CB2 receptors in the endocannabinoid system. CB1 receptors are primarily found in the brain and are involved in the regulation of mood, appetite, and pain sensation. CB2 receptors are primarily found in the immune system and are involved in the regulation of inflammation and immune function. This compound is thought to bind to these receptors and activate them, leading to a range of effects on the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids. These effects can include euphoria, relaxation, altered perception of time, and increased appetite. However, synthetic cannabinoids like this compound can also have negative effects such as anxiety, paranoia, and hallucinations. Long-term use of synthetic cannabinoids has also been associated with a range of health problems such as kidney damage, cardiovascular problems, and respiratory problems.

Advantages and Limitations for Lab Experiments

3-hydroxy-1-(3-methoxybenzyl)-3-(1-pyrrolidinylmethyl)-2-piperidinone has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available on the black market. This makes it a cost-effective option for researchers who want to study the effects of synthetic cannabinoids on the endocannabinoid system. However, this compound also has several limitations. It is a Schedule I controlled substance in many countries, which makes it difficult to obtain legally. Additionally, the effects of synthetic cannabinoids like this compound can be unpredictable and can vary depending on the dose and route of administration.

Future Directions

There are several future directions for research on 3-hydroxy-1-(3-methoxybenzyl)-3-(1-pyrrolidinylmethyl)-2-piperidinone and other synthetic cannabinoids. One area of research is the development of new synthetic cannabinoids that have fewer negative side effects. Another area of research is the study of the long-term effects of synthetic cannabinoids on the body, particularly the brain. Finally, there is a need for more research on the potential therapeutic uses of synthetic cannabinoids, particularly in the treatment of chronic pain and other conditions.

Synthesis Methods

The synthesis of 3-hydroxy-1-(3-methoxybenzyl)-3-(1-pyrrolidinylmethyl)-2-piperidinone involves the reaction of 3-methoxybenzyl chloride with pyrrolidine in the presence of sodium hydride to form the intermediate 3-methoxybenzyl pyrrolidine. This intermediate is then reacted with piperidin-2-one in the presence of potassium tert-butoxide to form this compound. The synthesis of this compound is relatively simple and can be carried out using standard laboratory equipment.

Scientific Research Applications

3-hydroxy-1-(3-methoxybenzyl)-3-(1-pyrrolidinylmethyl)-2-piperidinone has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. The endocannabinoid system is a complex network of receptors and signaling molecules that play a role in a variety of physiological processes such as pain sensation, appetite, and mood. Synthetic cannabinoids like this compound are thought to activate these receptors in a similar way to THC, leading to a range of effects on the body.

properties

IUPAC Name

3-hydroxy-1-[(3-methoxyphenyl)methyl]-3-(pyrrolidin-1-ylmethyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-23-16-7-4-6-15(12-16)13-20-11-5-8-18(22,17(20)21)14-19-9-2-3-10-19/h4,6-7,12,22H,2-3,5,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMSSXBQWAYMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCCC(C2=O)(CN3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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